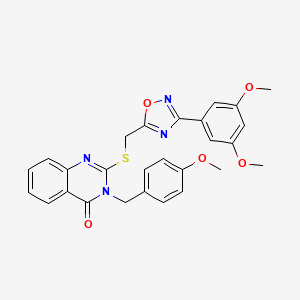
N1-(2,4-difluorophenyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(2,4-difluorophenyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide, also known as Difluoro oxalamide (DFOA), is a chemical compound that has gained attention in the scientific community due to its potential applications in medical research. DFOA is a synthetic compound that was first synthesized in 2012 by researchers at the University of California, San Diego. Since then, DFOA has been the topic of numerous studies investigating its synthesis method, mechanism of action, biochemical and physiological effects, and future directions.
Mecanismo De Acción
DFOA selectively binds to the ATP-binding site of Hsp90, thereby inhibiting the ATPase activity of the protein. This inhibition disrupts the chaperone function of Hsp90, leading to the destabilization and degradation of client proteins that are dependent on Hsp90 for stability.
Biochemical and Physiological Effects
Studies have shown that DFOA has potent anti-cancer activity in vitro and in vivo. In addition to its anti-cancer effects, DFOA has also been shown to have anti-inflammatory and neuroprotective effects. These effects are thought to be due to the inhibition of Hsp90, which is involved in the regulation of numerous cellular processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using DFOA in lab experiments is its selectivity for Hsp90, which allows for the specific targeting of cancer cells. Additionally, DFOA has been shown to have low toxicity in animal studies, which is promising for its potential use in humans. However, one limitation of using DFOA in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are numerous future directions for research on DFOA. One area of interest is the development of more efficient synthesis methods for DFOA. Additionally, further studies are needed to fully understand the mechanism of action of DFOA and its potential applications in cancer research. Other potential areas of research include investigating the use of DFOA in combination with other cancer treatments and exploring its potential applications in other disease areas, such as neurodegenerative diseases.
Métodos De Síntesis
The synthesis of DFOA involves a multi-step process that begins with the reaction of 2-(indolin-1-yl)-2-(thiophen-2-yl)ethanamine with 2,4-difluorobenzoyl chloride to yield N-(2-(2-(2,4-difluorophenyl)oxoacetamido)ethyl)-2-(indolin-1-yl)-2-(thiophen-2-yl)ethanamine. This intermediate is then reacted with oxalyl chloride to produce DFOA.
Aplicaciones Científicas De Investigación
DFOA has been identified as a potential tool for medical research due to its ability to selectively inhibit the activity of a specific protein known as Hsp90. Hsp90 is a molecular chaperone that is involved in the folding and stabilization of numerous proteins, many of which are involved in cancer cell growth and survival. By inhibiting the activity of Hsp90, DFOA has the potential to disrupt cancer cell growth and survival, making it a promising candidate for cancer research.
Propiedades
IUPAC Name |
N'-(2,4-difluorophenyl)-N-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19F2N3O2S/c23-15-7-8-17(16(24)12-15)26-22(29)21(28)25-13-19(20-6-3-11-30-20)27-10-9-14-4-1-2-5-18(14)27/h1-8,11-12,19H,9-10,13H2,(H,25,28)(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBCPTBIIAJOHJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(CNC(=O)C(=O)NC3=C(C=C(C=C3)F)F)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19F2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-(2-methoxyphenyl)-2-methyl-9-(pyridin-3-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2794051.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-methoxybenzamide](/img/structure/B2794053.png)
![2-Benzyl-6-(2,5-dimethylphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2794055.png)
![6-Tert-butyl-2-[1-[2-(3,4-dimethylphenoxy)acetyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2794056.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2794060.png)
![Dimethyl 2-{4-[(3-chlorobenzoyl)amino]phenyl}malonate](/img/structure/B2794061.png)
![diethyl 2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2794062.png)
![1-[(2-Fluorophenyl)methyl]-4-(2-methoxy-5-methylphenyl)pyrazine-2,3-dione](/img/structure/B2794063.png)

